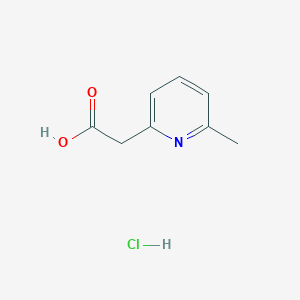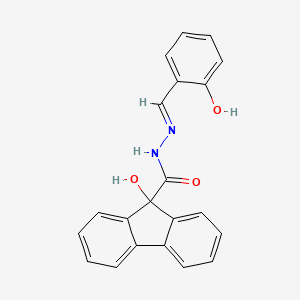![molecular formula C6H8F3NO5 B2507632 (2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid CAS No. 1308999-41-8](/img/structure/B2507632.png)
(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid" is a derivative of amino acids that includes a trifluoroethoxy carbonyl group. This structure suggests that it may have unique properties and potential applications in the field of chemistry and biochemistry.
Synthesis Analysis
The synthesis of related trifluoroethyl amino acid esters has been described using a reaction with ethylchloroformate, trifluoroethanol, and pyridine . This method could potentially be adapted for the synthesis of "(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid" by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of perfluoro-tert-butyl hydroxyproline derivatives through a Mitsunobu reaction with perfluoro-tert-butanol indicates the feasibility of incorporating perfluoroalkyl groups into amino acids .
Molecular Structure Analysis
The molecular structure of the compound is likely to exhibit unique conformational properties due to the presence of the trifluoroethoxy carbonyl group. Similar to the distinct conformational preferences observed in perfluoro-tert-butyl hydroxyproline derivatives , this compound may also influence the secondary structure of peptides or proteins when incorporated.
Chemical Reactions Analysis
The compound's reactivity can be inferred from related studies. For instance, the use of trifluoroacetyl-quinolin-2(1H)-ones as carbonyl and acid surrogates in Passerini and Ugi-type reactions to synthesize α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids suggests that the trifluoroethoxy carbonyl group in the compound could participate in similar multifaceted reactions .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid" are not directly reported, the properties of similar compounds can provide insights. The stability and sensitivity of N(O,S)-ethoxycarbonyl trifluoroethyl amino acid esters in gas chromatography/mass spectrometry analysis , as well as the sensitivity of perfluoro-tert-butyl hydroxyproline derivatives in 19F NMR , suggest that the compound may also be stable and suitable for analytical techniques. Additionally, the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids provides a precedent for the synthesis and handling of structurally related amino acid derivatives.
Scientific Research Applications
Biomass-Derived Applications
Levulinic acid (LEV), closely related to the structure of (2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid, is a prominent biomass-derived chemical with versatile applications in drug synthesis. It offers a cost-effective and cleaner alternative for drug synthesis due to its carbonyl and carboxyl functional groups. LEV derivatives have significant potential in various medical applications, including cancer treatment, creating medical materials, and forming active functional groups for medicinal use. The ability to modify chemical reagents or act as linkers for pharmaceutical reagents adds to its versatility as a pharmaceutical intermediate (Zhang et al., 2021).
Antioxidant Properties
Hydroxycinnamic acids (HCAs), structurally related to (2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid, possess notable biological properties, particularly as antioxidants. Structure-activity relationships (SARs) studies emphasize the significance of unsaturated bonds and specific structural modifications on their antioxidant activity. These studies are pivotal for understanding the potential of HCAs in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Cosmetic and Therapeutic Applications
Hydroxy acids (HAs), including (2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid, are widely used in cosmetic and therapeutic formulations. They offer beneficial effects for the skin, such as treating photoaging, acne, and other skin conditions. The study of HAs includes understanding their safety, especially concerning prolonged use on sun-exposed skin. Additionally, their biological mechanisms of action in melanogenesis and tanning, and the contribution of cosmetic vehicles in formulations, are crucial areas of research (Kornhauser et al., 2010).
Phosphonic Acid Applications
Phosphonic acid functional groups, with structural similarities to (2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid, are employed in various applications due to their bioactive properties. These applications span a wide range of fields, including drug and pro-drug development, bone targeting, and the design of supramolecular materials. The diverse applications underscore the importance of phosphonic acids in research and industry (Sevrain et al., 2017).
Biomass Conversion and Functional Materials
Compounds like 5-Hydroxymethylfurfural (HMF), derived from biomass similar to (2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid, serve as platform chemicals for producing various materials, including monomers, polymers, and fuels. The use of biomass-derived chemicals like HMF and its derivatives is seen as a sustainable alternative to non-renewable hydrocarbon sources, indicating the potential of such compounds in green chemistry and sustainability (Chernyshev et al., 2017).
properties
IUPAC Name |
(2S)-3-hydroxy-2-(2,2,2-trifluoroethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO5/c7-6(8,9)2-15-5(14)10-3(1-11)4(12)13/h3,11H,1-2H2,(H,10,14)(H,12,13)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIYQTVFJHPNAK-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)OCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)OCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2507551.png)

![3-(3-Methoxyphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2507558.png)

![2-cyclopentyl-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2507560.png)

![Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2507563.png)
![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2507564.png)
![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2507569.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)
